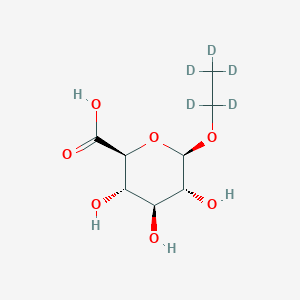

Ethyl glucuronide-d5

概要

説明

Ethyl glucuronide-d5 is a deuterated form of ethyl beta-D-glucuronide, a primary urinary metabolite of alcohol. It is used as an internal standard for the quantification of ethyl beta-D-glucuronide in various biological samples. This compound is particularly significant in forensic toxicology and clinical toxicology for monitoring alcohol consumption .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl glucuronide-d5 is synthesized through the glucuronidation of ethanol. The process involves the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). The deuterated form is achieved by using deuterated ethanol (ethyl-d5) in the reaction .

Industrial Production Methods: The industrial production of ethyl-d5 beta-D-glucuronide typically involves large-scale glucuronidation reactions under controlled conditions. The reaction mixture is purified using chromatographic techniques such as liquid chromatography (LC) or gas chromatography (GC) to obtain the pure compound .

化学反応の分析

Types of Reactions: Ethyl glucuronide-d5 primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed by beta-glucuronidase enzymes to release the aglycone and glucuronic acid .

Common Reagents and Conditions:

Conjugation: UDP-glucuronosyltransferases catalyze the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid.

Major Products:

Hydrolysis: Ethanol (ethyl-d5) and beta-D-glucuronic acid.

Conjugation: this compound.

科学的研究の応用

Clinical Applications

1.1 Alcohol Consumption Monitoring

Ethyl glucuronide is primarily used to monitor recent alcohol consumption. It can be detected in urine, blood, and other biological matrices for up to 80 hours after ethanol intake, making it a reliable marker for assessing alcohol use in clinical settings . EtG-d5 serves as an internal standard in quantitative analyses, enhancing the accuracy of results by compensating for matrix effects during testing .

1.2 Therapeutic Monitoring

In addiction treatment programs, EtG-d5 is invaluable for monitoring patient compliance with abstinence from alcohol. Its detection can inform healthcare providers about lapses or relapses in patients undergoing rehabilitation .

1.3 Forensic Investigations

EtG-d5 is also used in forensic toxicology to establish recent alcohol use in legal cases, such as driving under the influence (DUI) or workplace incidents involving substance use . Its stability and resistance to degradation make it a preferred choice over other biomarkers.

Analytical Methods

2.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of EtG-d5 is commonly performed using LC-MS/MS techniques. This method allows for high sensitivity and specificity in detecting low concentrations of EtG in biological samples. For example, studies have shown that the limit of quantification (LOQ) for EtG can be as low as 0.1 µg/mL .

| Method | Sample Type | LOQ (µg/mL) | Matrix Effects | Recovery (%) |

|---|---|---|---|---|

| LC-MS/MS | Urine | 0.1 | Up to 24% | 76-99 |

| Ultra-Performance LC | Oral Fluid | 4.4 | Minimal | 86-99 |

Case Studies

3.1 Monitoring Alcohol Use in Patients

A study involving 27 volunteers monitored their alcohol consumption over five days using EtG-d5 as an internal standard during urine analysis. The results demonstrated that the method effectively detected varying levels of alcohol intake, providing insights into individual drinking patterns and compliance with abstinence protocols .

3.2 Forensic Application

In a forensic investigation, the presence of EtG-d5 was confirmed in post-mortem urine samples, providing crucial evidence of recent alcohol consumption prior to death. The stability of EtG allowed investigators to ascertain the timeline of events leading up to the incident .

Limitations and Considerations

While EtG-d5 provides significant advantages in monitoring alcohol consumption, there are limitations to consider:

作用機序

Ethyl glucuronide-d5 exerts its effects through the process of glucuronidation. UDP-glucuronosyltransferases catalyze the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid, forming ethyl-d5 beta-D-glucuronide. This compound is then excreted in the urine, serving as a biomarker for alcohol consumption .

類似化合物との比較

Ethyl beta-D-glucuronide: The non-deuterated form of ethyl-d5 beta-D-glucuronide, used similarly as a biomarker for alcohol consumption.

Ethyl sulfate: Another metabolite of ethanol, used in conjunction with ethyl beta-D-glucuronide for comprehensive alcohol consumption monitoring.

Uniqueness: Ethyl glucuronide-d5 is unique due to its deuterated nature, which makes it an ideal internal standard for accurate quantification of ethyl beta-D-glucuronide in various analytical methods. Its stability and specificity enhance the reliability of alcohol consumption assessments .

生物活性

Ethyl glucuronide-d5 (EtG-d5) is a deuterated form of ethyl glucuronide, a non-oxidative metabolite of ethanol formed through glucuronidation. This compound is significant in both clinical and forensic toxicology as a biomarker for alcohol consumption. The biological activity of EtG-d5, particularly its role as a stable marker for ethanol intake and its implications in various studies, is crucial for understanding its applications.

Ethyl glucuronide is produced in the liver by the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of ethanol with glucuronic acid. The deuterated version, EtG-d5, serves as an internal standard in analytical chemistry due to its distinct mass characteristics, allowing for accurate quantification of EtG levels in biological samples.

- Chemical Structure :

- Ethyl Glucuronide: CHO

- This compound: CHDO

Role as a Biomarker

EtG-d5 is primarily utilized to detect recent alcohol consumption due to its stability and longer detection window compared to ethanol itself. It can be identified in urine, blood, and saliva, making it a versatile biomarker in various studies.

- Detection Window :

- Sensitivity :

- Comparison with Other Biomarkers :

Clinical Trials

A study involving healthy social drinkers indicated that urinary concentrations of EtG were significantly elevated on days following alcohol consumption, regardless of the participants' self-reported hangover status. This suggests that EtG serves as a reliable indicator of recent drinking behavior .

| Group | Mean Urinary EtG (ng/mL) | Significance (p-value) |

|---|---|---|

| Hangover Group | Increased on post-alcohol day | 0.004 |

| Hangover-Immune Group | Increased on post-alcohol day | 0.010 |

Correlation with Alcohol Dependence

Research has shown that hair levels of ethyl glucuronide correlate positively with alcohol consumption in patients with alcohol dependence syndrome. This relationship underscores EtG's potential utility in monitoring abstinence or relapse in clinical settings .

Analytical Methods for Detection

The quantification of EtG-d5 typically involves advanced techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method provides high sensitivity and specificity for detecting low concentrations of EtG in biological matrices.

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1,1,2,2,2-pentadeuterioethoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8+/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJBVMJWSPZNJH-XTJTXKPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。